
L-α-Dilauroyl Phosphatidylcholine-d46
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-α-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine. It is a selective agonist of the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) and exhibits antidiabetic activity. This compound is used in various scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
L-α-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine . It primarily targets the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) . LRH-1 is a transcription factor involved in the regulation of genes associated with cholesterol, bile acid, and glucose metabolism .
Mode of Action
As a selective agonist of LRH-1, this compound binds to the receptor, activating it . This activation triggers a series of downstream effects, including an increase in bile acid and a decrease in hepatic triglycerides and serum glucose .
Biochemical Pathways
This compound affects several biochemical pathways. As a phospholipid, it serves as a reservoir for several lipid messengers . It is the source of bioactive lipids such as lysophosphatidylcholine, phosphatidic acid, diacylglycerol, platelet-activating factor, and arachidonic acid . These lipids play crucial roles in various cellular processes, including signal transduction, inflammation, and cell proliferation .
Pharmacokinetics
As a phospholipid, it is likely to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the bile .
Result of Action
The activation of LRH-1 by this compound leads to an increase in bile acid and a decrease in hepatic triglycerides and serum glucose . This suggests that it may have potential antidiabetic activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it forms robust and versatile membrane bilayers, which can be used to study the selective and ATP-driven transport of ions across membranes into nanoporous carriers . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as membrane composition and the presence of other molecules in the environment .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The effects of L-α-Dilauroyl Phosphatidylcholine-d46 over time in laboratory settings are not fully understood. It is known that it forms robust and versatile membrane bilayers to study the selective and ATP-driven transport ions across membranes into nanoporous carriers using gramicidin A and ATP synthase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of L-α-Dilauroyl Phosphatidylcholine-d46 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
L-α-Dilauroyl Phosphatidylcholine-d46 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phosphatidylcholine derivatives.
Reduction: Reduction reactions can modify the fatty acid chains attached to the glycerol backbone.
Substitution: Substitution reactions can occur at the phosphocholine group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized phosphatidylcholine derivatives, reduced forms of the compound, and substituted phosphatidylcholine molecules.
Scientific Research Applications
L-α-Dilauroyl Phosphatidylcholine-d46 is widely used in scientific research due to its unique properties:
Chemistry: It is used to study membrane bilayers and the selective transport of ions across membranes.
Biology: It serves as a model compound to investigate the role of phosphatidylcholine in cellular membranes.
Medicine: Its antidiabetic activity makes it a valuable compound for studying metabolic diseases.
Industry: It is used in the formulation of liposomes and other lipid-based delivery systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Dilauroyl-sn-glycero-3-phosphocholine: The unlabelled analogue of L-α-Dilauroyl Phosphatidylcholine-d46.
L-α-Phosphatidylcholine: A major membrane phospholipid in eukaryotic cells, used in various biochemical applications.
Uniqueness
This compound is unique due to its labelled nature, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. This makes it particularly valuable in research settings where precise tracking of the compound is required.
Properties
CAS No. |
136565-60-1 |
|---|---|
Molecular Formula |
C32H64NO8P |
Molecular Weight |
668.117 |
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChI Key |
IJFVSSZAOYLHEE-RJZXENECSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Synonyms |
(R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-d23)oxy]-3,5,9-trioxa-4-phosphaheneicosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-d23-1-aminium Inner Salt 4-Oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


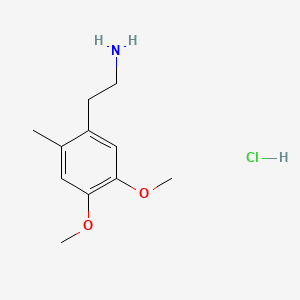
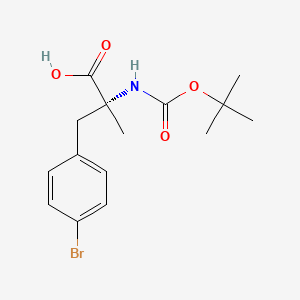
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)

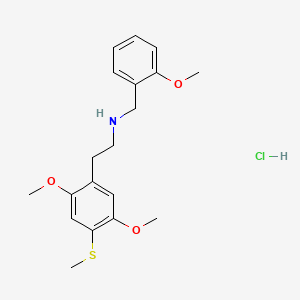
![1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine](/img/structure/B566210.png)
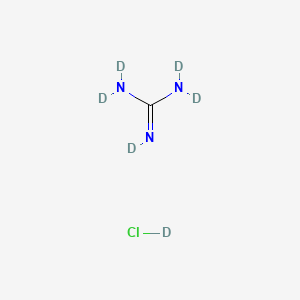
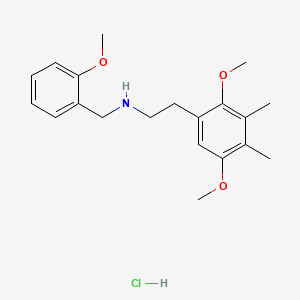
![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566216.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
![N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester](/img/structure/B566218.png)

![[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B566221.png)
